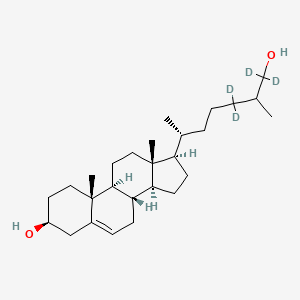

(25RS)-26-Hydroxycholesterol-d4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C27H46O2 |

|---|---|

Peso molecular |

406.7 g/mol |

Nombre IUPAC |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5,5,7,7-tetradeuterio-7-hydroxy-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18?,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i6D2,17D2 |

Clave InChI |

FYHRJWMENCALJY-UTWPMAJGSA-N |

SMILES isomérico |

[2H]C([2H])(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C([2H])([2H])O |

SMILES canónico |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to (25RS)-26-Hydroxycholesterol-d4: An Essential Tool for Oxysterol Quantification

(25RS)-26-Hydroxycholesterol-d4 is a deuterated form of 26-hydroxycholesterol (B79680), meticulously designed for use as an internal standard in mass spectrometry-based quantitative analysis. Its primary application is to enable the precise and accurate measurement of its endogenous, non-labeled counterpart, 26-hydroxycholesterol, in a variety of biological matrices. This guide provides an in-depth overview of its properties, the principles behind its use, relevant biological pathways, and detailed experimental protocols for researchers, scientists, and professionals in drug development.

The "(25RS)" designation indicates that the compound is a racemic mixture of both the R and S stereoisomers at position 25. The "-d4" signifies the replacement of four hydrogen atoms with deuterium (B1214612) atoms, which increases the molecular weight without significantly altering the chemical properties of the molecule. This mass shift is the critical feature that allows a mass spectrometer to differentiate the internal standard from the native analyte.

Physicochemical and Analytical Properties

The utility of this compound as an internal standard is grounded in its well-defined physical and chemical characteristics. These properties ensure its behavior is nearly identical to the endogenous analyte during sample preparation and analysis, which is fundamental to the principle of isotope dilution mass spectrometry.

| Property | Value |

| Chemical Formula | C₂₇H₄₂D₄O₂[1] |

| Molecular Weight | 406.69 g/mol [1] |

| Exact Mass | 406.36 g/mol |

| Purity | Typically ≥98% |

| Formulation | Crystalline solid or solution in ethanol/methanol |

| Storage Conditions | -20°C for long-term stability[1] |

| Solubility | Soluble in organic solvents like ethanol, methanol, and chloroform |

Biological Context: The 26-Hydroxycholesterol Pathway

To appreciate the role of the deuterated standard, one must first understand the significance of endogenous 26-hydroxycholesterol. This oxysterol is a key intermediate in an alternative pathway for bile acid synthesis and a crucial signaling molecule.[2][3] It is synthesized from cholesterol, primarily by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[3][4] 26-hydroxycholesterol is a known endogenous ligand for the Liver X Receptor (LXR), a nuclear receptor that plays a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[5][6][7]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of liver X receptor plays a central role in antiviral actions of 25-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

(25RS)-26-Hydroxycholesterol-d4: A Technical Guide for Researchers

(25RS)-26-Hydroxycholesterol-d4 is a deuterated form of 26-hydroxycholesterol (B79680), an important oxysterol involved in cholesterol homeostasis and bile acid synthesis. Its primary application in research is as a highly reliable internal standard for the accurate quantification of endogenous 26-hydroxycholesterol and other related oxysterols in biological matrices using mass spectrometry. This technical guide provides an in-depth overview of its chemical structure, properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a synthetic cholesterol derivative where four hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling provides a distinct mass difference from its endogenous counterpart, allowing for its use as an internal standard in mass spectrometry-based analytical methods.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5,5,7,7-tetradeuterio-7-hydroxy-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [1] |

| Molecular Formula | C₂₇D₄H₄₂O₂ | [2] |

| Molecular Weight | 406.68 g/mol | [3][4] |

| CAS Number | Not available for the deuterated form. The unlabeled form is 13095-61-9. | [3][5] |

| Appearance | Crystalline solid | [6] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | [6] |

| Storage Conditions | Store refrigerated at -20°C. | [3][5] |

| Stability | Stable under recommended storage conditions. Should be re-analyzed for chemical purity after three years. | [3][5] |

| Isotopic Purity | Typically ≥98 atom % D | [3] |

Synthesis

The synthesis of this compound is not extensively detailed in a single source but can be inferred from the established synthesis of its unlabeled counterpart and general methods for deuterium labeling of steroids. A common starting material for the synthesis of 26-hydroxycholesterol is diosgenin.[7][8][9] The introduction of deuterium can be achieved during the synthesis process, for instance, through a modified Clemmensen reduction, which allows for the incorporation of deuterium into the side chain.[10]

Representative Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocols

General Protocol for Quantification of 26-Hydroxycholesterol using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the analysis of 26-hydroxycholesterol in plasma. Optimization will be required for specific instrumentation and matrices.

1. Sample Preparation:

-

Materials:

-

Plasma samples

-

This compound internal standard solution (in ethanol)

-

Antioxidant solution (e.g., butylated hydroxytoluene (BHT) in ethanol)

-

Ice-cold acetone (B3395972) or acetonitrile (B52724) for protein precipitation

-

Solvents for solid-phase extraction (SPE) if required (e.g., hexane, ethyl acetate)

-

-

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the antioxidant solution to prevent auto-oxidation of cholesterol and its metabolites.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add 500 µL of ice-cold acetone or acetonitrile to precipitate proteins. Vortex vigorously.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Dry the supernatant under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

Experimental Workflow for Sample Preparation

Caption: Workflow for plasma sample preparation for oxysterol analysis.

2. LC-MS/MS Parameters:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the analytes.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: These need to be optimized for the specific instrument. Representative transitions are:

-

26-Hydroxycholesterol (unlabeled): Precursor ion [M+H-H₂O]⁺ → Product ion

-

This compound: Precursor ion [M+H-H₂O]⁺ → Product ion (with a +4 Da shift from the unlabeled precursor).

-

-

Table 2: Representative MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 26-Hydroxycholesterol | 385.3 | (Instrument dependent) |

| This compound | 389.3 | (Instrument dependent) |

Signaling and Metabolic Pathways

This compound itself is not biologically active in the same way as its endogenous counterpart. However, understanding the pathways of unlabeled 26-hydroxycholesterol is crucial for interpreting the results of quantitative studies using the deuterated standard.

Bile Acid Synthesis Pathway

26-Hydroxycholesterol is a key intermediate in the "acidic" or "alternative" pathway of bile acid synthesis.[7] This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol at the C26 position.[1][7] The resulting 26-hydroxycholesterol is then further metabolized in the liver to form primary bile acids, cholic acid and chenodeoxycholic acid.

Caption: The acidic pathway of bile acid synthesis.

Liver X Receptor (LXR) Activation

26-Hydroxycholesterol is an endogenous ligand for Liver X Receptors (LXRs), which are nuclear receptors that play a critical role in regulating cholesterol, fatty acid, and glucose homeostasis.[11][12] Upon binding of 26-hydroxycholesterol, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, modulating their transcription.[13][14] This leads to the expression of genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1.[11]

Caption: LXR activation by 26-Hydroxycholesterol.

Conclusion

This compound is an indispensable tool for researchers studying the roles of oxysterols in health and disease. Its use as an internal standard enables the precise and accurate quantification of endogenous 26-hydroxycholesterol, providing valuable insights into the regulation of cholesterol metabolism, bile acid synthesis, and LXR-mediated signaling pathways. The methodologies and data presented in this guide offer a comprehensive resource for the effective utilization of this important research compound.

References

- 1. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bile Acid Synthesis in Man: Metabolism of 7α-Hydroxycholesterol-14C and 26-Hydroxycholesterol-3H - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for (25r,s)-26-Hydroxycholesterol (HMDB0243573) [hmdb.ca]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of (25R)-26-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Liver X receptor signaling pathways in cardiovascular disease. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Deuterated 26-Hydroxycholesterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing deuterated 26-hydroxycholesterol (B79680), an essential standard for metabolic studies and drug development. The synthesis of this labeled oxysterol is crucial for accurately quantifying its endogenous levels and understanding its role in various physiological and pathological processes. This document details two primary synthetic pathways, starting from the readily available natural products diosgenin (B1670711) and kryptogenin, and includes experimental protocols, quantitative data, and pathway visualizations.

Introduction

(25R)-26-Hydroxycholesterol is a key oxysterol involved in cholesterol homeostasis and bile acid synthesis.[1] Its deuterated analogue serves as an invaluable internal standard in mass spectrometry-based quantification methods, allowing for precise and accurate measurements in complex biological matrices. The introduction of a stable isotope label provides a distinct mass shift, enabling differentiation from the endogenous, unlabeled analyte.

Synthetic Strategies

Two principal methods for the synthesis of deuterated 26-hydroxycholesterol have been reported, utilizing either diosgenin or kryptogenin as starting materials. Both approaches leverage a Clemmensen reduction to introduce deuterium (B1214612) atoms, followed by further chemical transformations to yield the target molecule.

I. Synthesis from Diosgenin

A four-step synthesis of (25R)-26-hydroxycholesterol from diosgenin has been described with an overall yield of 58%.[2] This pathway involves a modified Clemmensen reduction to open the spiroketal ring of diosgenin, followed by a Barton deoxygenation to remove the C-16 hydroxyl group. While this route is efficient for the unlabeled compound, achieving controlled deuteration via this method has been reported as challenging, leading to "uncontrolled deuteration".[3]

Experimental Workflow: Synthesis from Diosgenin

Caption: Synthetic pathway from diosgenin to 26-hydroxycholesterol.

II. Synthesis of [16,16,22,22,23,23-2H6]-(25R)-26-Hydroxycholesterol from Kryptogenin

A more controlled synthesis of a specifically deuterated isotopomer, [16,16,22,22,23,23-2H6]-(25R)-26-hydroxycholesterol, has been achieved starting from kryptogenin.[3][4] This method utilizes a Clemmensen reduction with deuterated reagents to introduce six deuterium atoms at specific positions on the steroid side chain.

Signaling Pathway: Clemmensen Reduction for Deuteration

Caption: Key transformation in the synthesis of deuterated 26-hydroxycholesterol.

Experimental Protocols

The following are detailed experimental protocols based on the available literature.

Protocol 1: Synthesis of (25R)-Cholest-5-ene-3β,16β,26-triol from Diosgenin

This procedure outlines the initial step in the synthesis from diosgenin, which is the reductive opening of the spiroketal.

Materials:

-

Diosgenin

-

Zinc dust

-

Mercuric chloride (HgCl2)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate (B1210297)

-

Acetic anhydride

Procedure:

-

Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of HgCl2 for 10 minutes. Decant the aqueous solution and wash the zinc with water, followed by ethanol and finally ethyl acetate.

-

Suspend the amalgamated zinc in a mixture of ethyl acetate and acetic anhydride.

-

Add a solution of diosgenin in ethyl acetate to the stirred suspension.

-

Cool the mixture in an ice bath and add concentrated HCl dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite and wash the filter cake with ethyl acetate.

-

Combine the organic filtrates and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford (25R)-cholest-5-ene-3β,16β,26-triol.

Protocol 2: Synthesis of [16,16,22,22,23,23-2H6]-(25R)-26-Hydroxycholesterol from Kryptogenin Diacetate

This protocol describes the Clemmensen reduction of kryptogenin diacetate using deuterated reagents to introduce the deuterium labels.

Materials:

-

Kryptogenin diacetate

-

Zinc dust

-

Mercuric chloride (HgCl2)

-

Deuterium chloride (DCl, 35% in D2O)

-

Deuterium oxide (D2O)

-

Ethyl acetate

Procedure:

-

Prepare amalgamated zinc as described in Protocol 1.

-

To a stirred suspension of amalgamated zinc in ethanol-d6 and D2O, add a solution of kryptogenin diacetate in ethyl acetate.

-

Add DCl solution dropwise to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, filter the mixture and wash the zinc residue with ethyl acetate.

-

Combine the organic phases and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography to yield [16,16,22,22,23,23-2H6]-(25R)-26-hydroxycholesterol.

Quantitative Data

The following tables summarize the available quantitative data for the synthesis of 26-hydroxycholesterol and its deuterated analogue.

Table 1: Synthesis of (25R)-26-Hydroxycholesterol from Diosgenin

| Step | Reaction | Reagents | Product | Yield (%) |

| 1 | Modified Clemmensen Reduction | Zn(Hg), HCl, Ac2O | (25R)-Cholest-5-ene-3β,16β,26-triol | ~70-80 |

| 2 | Acetylation | Acetic anhydride, Pyridine | 3,26-Diacetate Intermediate | High |

| 3 | Thiocarbonylation | 1,1'-Thiocarbonyldiimidazole | 16-Thiocarbonylimidazolide Intermediate | High |

| 4 | Barton-McCombie Deoxygenation | Bu3SnH, AIBN | (25R)-26-Hydroxycholesterol | ~80-90 |

| Overall | (25R)-26-Hydroxycholesterol | 58 [2] |

Table 2: Synthesis and Characterization of Deuterated 26-Hydroxycholesterol from Kryptogenin

| Starting Material | Product | Deuterated Reagents | Number of Deuterium Atoms Incorporated | Isotopic Purity (%) | Overall Yield (%) | Reference |

| Kryptogenin diacetate | [16,16,22,22,23,23-2H6]-(25R)-26-Hydroxycholesterol | Zn(Hg), DCl, D2O | 5 to 9 (predominantly 6) | Not explicitly stated | Not explicitly stated | [2][3] |

Conclusion

The synthesis of deuterated 26-hydroxycholesterol is a critical process for advancing research in lipid metabolism and related diseases. The pathway starting from kryptogenin offers a more controlled method for introducing a specific number of deuterium atoms, resulting in a well-defined internal standard for quantitative mass spectrometry. The provided protocols and data serve as a valuable resource for researchers aiming to synthesize or utilize this important analytical tool. Further characterization of the isotopic enrichment of the final deuterated product is recommended to ensure the accuracy of quantitative studies.

References

- 1. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholest-5-ene-3 beta, 26-diol: synthesis and biomedical use of a deuterated compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clemmensen reduction of diosgenin and kryptogenin: synthesis of [16,16,22,22,23,23-(2)H(6)]-(25R)-26-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Barton Deoxygenation [drugfuture.com]

(25RS)-26-Hydroxycholesterol-d4: A Technical Guide for Researchers

This technical guide provides an in-depth overview of (25RS)-26-Hydroxycholesterol-d4, a deuterated form of the oxysterol 26-hydroxycholesterol (B79680). This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental methodologies, and insights into its biological significance.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Parameter | Value | Source |

| Molecular Formula | C₂₇D₄H₄₂O₂ | N/A |

| Molecular Weight | ~406.68 g/mol | N/A |

| Unlabelled CAS Number | 13095-61-9 | N/A |

Biological Significance and Signaling Pathway

(25R)-26-Hydroxycholesterol is an endogenous agonist of Liver X Receptors (LXRα and LXRβ)[1]. Upon binding, it initiates a conformational change in the LXR, leading to the recruitment of coactivators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) on the promoter regions of target genes, thereby activating their transcription[1]. A primary target gene is the ATP-binding cassette transporter A1 (ABCA1), which is instrumental in promoting cholesterol efflux from cells, a vital step in reverse cholesterol transport[1].

Oxysterols, including 26-hydroxycholesterol, are oxidized derivatives of cholesterol that play crucial roles in a variety of physiological and pathological processes such as cholesterol homeostasis, the synthesis of bile acids, and the regulation of gene expression[2].

Experimental Protocols

Synthesis of (25R)-26-Hydroxycholesterol

A common and efficient method for synthesizing (25R)-26-hydroxycholesterol utilizes the natural product diosgenin (B1670711) as the starting material in a multi-step process[1][3]. A modified Clemmensen reduction followed by a Barton deoxygenation reaction can yield the final product in four steps with a high overall yield[3].

While a specific protocol for the synthesis of the d4 isotopomer is not detailed here, deuterated isotopomers of (25R)-26-hydroxycholesterol can be prepared by establishing controlled conditions for the Clemmensen reduction of diosgenin or by using kryptogenin as a starting material[4].

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The accurate quantification of oxysterols like 26-hydroxycholesterol in biological matrices is challenging due to their low abundance and structural similarity to other sterols. LC-MS/MS has become the preferred method for analysis due to its high sensitivity and specificity[5]. The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it corrects for matrix effects and variations during sample processing.

Sample Preparation Workflow for Plasma/Serum:

A typical workflow for the extraction of 26-hydroxycholesterol from plasma or serum involves protein precipitation followed by liquid-liquid extraction.

Detailed Steps:

-

Sample Spiking: To a measured volume of plasma or serum, a known amount of the deuterated internal standard (this compound) is added. To prevent auto-oxidation of cholesterol, an antioxidant like butylated hydroxytoluene (BHT) can be added[5].

-

Protein Precipitation: Ice-cold acetonitrile (B52724) is added to the sample to precipitate proteins. The mixture is vortexed and then centrifuged[6].

-

Supernatant Collection: The resulting supernatant, which contains the analyte and the internal standard, is carefully transferred to a new tube[6][7].

-

Liquid-Liquid Extraction: A solvent such as methyl tert-butyl ether (MTBE) is added for liquid-liquid extraction. The mixture is vortexed and centrifuged to separate the phases[6].

-

Evaporation and Reconstitution: The organic layer is collected, evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in an appropriate solvent for LC-MS/MS analysis[6].

-

LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve[7]. Multiple Reaction Monitoring (MRM) mode is typically employed for sensitive and specific detection[8].

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of (25R)-26-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Biological Role and Metabolism of 26-Hydroxycholesterol

Executive Summary: 26-Hydroxycholesterol (B79680) (26-HC), also commonly known as 27-Hydroxycholesterol (B1664032) (27-HC), is a critical oxysterol derived from the enzymatic oxidation of cholesterol. It serves not only as a key intermediate in the alternative "acidic" pathway of bile acid synthesis but also as a potent signaling molecule with diverse biological functions. Primarily synthesized by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), 26-HC is a crucial regulator of cholesterol homeostasis, an endogenous ligand for Liver X Receptors (LXRs) and Estrogen Receptors (ERs), and is implicated in the pathophysiology of numerous diseases, including cerebrotendinous xanthomatosis, atherosclerosis, neurodegenerative disorders, and various cancers. This technical guide provides an in-depth exploration of the metabolism, signaling pathways, and pathophysiological roles of 26-HC, supported by quantitative data and detailed experimental methodologies for its study.

Introduction

(25R)-26-Hydroxycholesterol is an oxidized derivative of cholesterol that plays a pivotal role in lipid metabolism and cellular signaling.[1][2] While systematically named (25R)-26-hydroxycholesterol, it is more commonly referred to in literature as 27-hydroxycholesterol (27-HC) because the hydroxylating enzyme, CYP27A1, stereospecifically targets the methyl group at the C-27 position.[2][3] Unlike cholesterol, 26-HC can more readily cross cellular membranes and the blood-brain barrier, allowing it to act as a transport and signaling form of cholesterol between tissues.[4] Its synthesis is a key step in the acidic pathway of bile acid synthesis, which is an alternative to the classic "neutral" pathway.[1][5] Deficiencies in its production lead to the rare lipid storage disease cerebrotendinous xanthomatosis (CTX), highlighting its essential physiological role.[6][7]

Metabolism of 26-Hydroxycholesterol

The metabolic pathway of 26-HC involves its synthesis from cholesterol and its subsequent conversion into bile acids in the liver.

Synthesis

The synthesis of 26-HC from cholesterol is catalyzed by the mitochondrial cytochrome P450 enzyme, sterol 27-hydroxylase, which is encoded by the CYP27A1 gene.[6][7] This enzyme is widely expressed across various tissues, with particularly high levels found in macrophages and the liver.[8] The reaction involves the hydroxylation of the sterol side chain at the C-27 position.[9] This is the initial and rate-limiting step in the acidic pathway of bile acid biosynthesis.[1]

Degradation and Further Metabolism

Once synthesized, 26-HC is transported, primarily within lipoproteins in the plasma, to the liver for further catabolism.[6] In the liver, 26-HC is a substrate for several enzymes in the bile acid synthesis pathway. It can be further oxidized by CYP27A1 to form 3β-hydroxy-5-cholestenoic acid.[1][10] Alternatively, it can be hydroxylated at the 7α position by oxysterol 7α-hydroxylase (CYP7B1), a distinct enzyme from cholesterol 7α-hydroxylase (CYP7A1).[1][8] These subsequent steps ultimately lead to the formation of primary bile acids, chenodeoxycholic acid and cholic acid, which are essential for the digestion and absorption of dietary lipids.[11][12] Studies in human hepatoma (Hep G2) cells show that the predominant metabolite of 26-hydroxycholesterol is 3β-hydroxy-5-cholenoic acid.[10][11]

References

- 1. Cholesterol metabolism pathways – are the intermediates more important than the products? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (25R)-26-Hydroxycholesterol | C27H46O2 | CID 123976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Oxysterols and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP27A1 - Wikipedia [en.wikipedia.org]

- 8. Breast cancer and (25R)-26-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. portlandpress.com [portlandpress.com]

- 11. Cholesterol and bile acid synthesis in Hep G2 cells. Metabolic effects of 26- and 7 alpha-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JCI - Bile Acid Synthesis in Man: Metabolism of 7α-Hydroxycholesterol-14C and 26-Hydroxycholesterol-3H [jci.org]

An In-depth Technical Guide on the Core Mechanism of Action of (25RS)-26-Hydroxycholesterol-d4 in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25RS)-26-Hydroxycholesterol-d4 is a deuterated form of 26-hydroxycholesterol (B79680), an important oxysterol involved in cholesterol homeostasis and various cellular signaling pathways. Due to the kinetic isotope effect, deuterated compounds are often used as metabolic tracers to study the fate of their non-deuterated counterparts in biological systems. The mechanism of action of this compound is considered identical to that of endogenous 26-hydroxycholesterol. This guide provides a detailed technical overview of its core mechanisms of action in cellular models, focusing on its role as a signaling molecule in key pathways that regulate lipid metabolism and inflammation.

Core Mechanisms of Action

The biological effects of this compound are primarily mediated through three interconnected mechanisms:

-

Activation of Liver X Receptors (LXRs) : 26-Hydroxycholesterol is a potent endogenous agonist of Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose homeostasis.[1][2][3]

-

Inhibition of Sterol Regulatory Element-Binding Protein (SREBP) Pathway : This oxysterol negatively regulates the synthesis of cholesterol and fatty acids by inhibiting the SREBP pathway.[4][5][6]

-

Modulation of Inflammatory Responses : 26-Hydroxycholesterol has been shown to exert both pro- and anti-inflammatory effects depending on the cellular context and stimulus.[7][8][9][10]

Activation of Liver X Receptors (LXRs)

26-Hydroxycholesterol is a well-established natural ligand for both LXRα and LXRβ.[1][2][11] Upon binding, it induces a conformational change in the LXR, leading to the recruitment of coactivators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR heterodimer then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[1][3]

Key LXR Target Genes and Their Functions:

-

ATP-Binding Cassette Transporter A1 (ABCA1) and G1 (ABCG1) : These are crucial transporters that mediate the efflux of cholesterol from peripheral cells, such as macrophages, to high-density lipoprotein (HDL).[3][11] Upregulation of ABCA1 and ABCG1 is a primary mechanism by which 26-hydroxycholesterol promotes reverse cholesterol transport, a key process in preventing atherosclerosis.

-

Apolipoprotein E (ApoE) : LXR activation also induces the expression of ApoE, a protein involved in the transport of lipids.[3]

Signaling Pathway Diagram:

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cholesterol metabolite 25-hydroxycholesterol restricts activation of the transcriptional regulator SREBP2 and limits intestinal IgA plasma cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholesterol and 25-hydroxycholesterol inhibit activation of SREBPs by different mechanisms, both involving SCAP and Insigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 25-Hydroxycholesterol and inflammation in Lovastatin-deregulated mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. The role of 27-hydroxycholesterol in meta-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | 25-hydroxycholesterol: an integrator of antiviral ability and signaling [frontiersin.org]

- 11. 25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Significance of Oxysterols in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxysterols, once considered mere byproducts of cholesterol metabolism, have emerged as a pivotal class of signaling molecules with profound implications for cellular physiology and a wide spectrum of human diseases. These oxygenated derivatives of cholesterol are now recognized as key regulators of cholesterol homeostasis, modulators of inflammatory responses, and critical players in developmental pathways. Their dysregulation has been implicated in the pathogenesis of atherosclerosis, neurodegenerative disorders, and cancer, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the discovery of oxysterols, their multifaceted biological significance, and the experimental methodologies crucial for their study. We present a comprehensive overview of their roles in key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of molecular interactions to serve as a valuable resource for researchers and drug development professionals in this dynamic field.

A Historical Perspective: The Unveiling of Oxysterols

The journey to understanding the importance of oxysterols began with early investigations into the feedback regulation of cholesterol biosynthesis. Initially, it was believed that cholesterol itself was the primary regulator of its own production. However, pioneering work in the mid-20th century began to challenge this notion.

A pivotal moment in oxysterol research was the formulation of the "Oxysterol Hypothesis" in the 1970s by Kandutsch and colleagues.[1] Their research demonstrated that certain oxygenated derivatives of cholesterol were far more potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, than cholesterol itself.[1] This led to the proposal that oxysterols, not cholesterol, were the true mediators of this critical feedback mechanism.[1]

While it is now understood that both cholesterol and oxysterols play crucial roles in maintaining cholesterol homeostasis, this early hypothesis sparked a wave of research that has continued to uncover the diverse and intricate functions of these molecules.[1][2]

Another significant milestone was the discovery of 24S-hydroxycholesterol (24S-OHC), also known as cerebrosterol, in the 1950s by Alberto Ercoli and his team, who isolated it from the horse brain.[3] It took several decades to fully appreciate its function, but it is now established as the primary metabolite for cholesterol elimination from the brain, playing a critical role in neuronal cholesterol homeostasis.[3]

The discovery of Liver X Receptors (LXRs) in the 1990s as nuclear receptors that are activated by specific oxysterols was a watershed moment, solidifying the role of oxysterols as bona fide signaling molecules.[4][5] This finding provided a molecular mechanism to explain how oxysterols could regulate the expression of genes involved in cholesterol transport, efflux, and metabolism.[4][5]

These foundational discoveries have paved the way for our current understanding of oxysterols as a diverse class of bioactive lipids with far-reaching physiological and pathological implications.

The Biological Significance of Oxysterols

Oxysterols exert a wide range of biological effects through their interaction with various cellular proteins, including nuclear receptors, orphan receptors, and enzymes. Their functions are diverse, spanning from the regulation of lipid metabolism to the modulation of complex signaling pathways involved in immunity and development.

Regulators of Cholesterol Homeostasis

One of the most well-established roles of oxysterols is their central involvement in maintaining cellular and systemic cholesterol balance. They achieve this through a multi-pronged approach:

-

Activation of Liver X Receptors (LXRs): Certain oxysterols, such as 22(R)-hydroxycholesterol, 24S-hydroxycholesterol, and 27-hydroxycholesterol (B1664032), are potent ligands for LXRs (LXRα and LXRβ).[6] Upon activation, LXRs form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[5] This leads to the transcriptional activation of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), transport (e.g., ApoE), and conversion to bile acids (e.g., CYP7A1), ultimately promoting the removal of excess cholesterol from cells and the body.[7]

-

Inhibition of SREBP Processing: Oxysterols can inhibit the maturation of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[1] Specifically, oxysterols bind to the protein INSIG (Insulin-induced gene), which then sequesters the SREBP-SCAP complex in the endoplasmic reticulum, preventing its transport to the Golgi for proteolytic activation.[1] This leads to a downregulation of cholesterol and fatty acid biosynthesis.

-

Modulation of HMG-CoA Reductase Degradation: Some oxysterols can promote the degradation of HMG-CoA reductase, further contributing to the suppression of cholesterol synthesis.[1]

Signaling Molecules in Diverse Pathways

Beyond their role in cholesterol metabolism, oxysterols have been identified as key signaling molecules in a variety of other cellular pathways:

-

Hedgehog (Hh) Signaling: The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. Oxysterols, such as 20(S)-hydroxycholesterol, have been shown to be potent activators of Smoothened (SMO), a key transmembrane protein in the Hh pathway.[8] This activation is critical for proper cellular differentiation and proliferation during development.

-

Immune Regulation via EBI2 (GPR183): The G protein-coupled receptor EBI2 (Epstein-Barr virus-induced gene 2) is essential for the proper positioning of immune cells. Specific dihydroxysterols, namely 7α,25-dihydroxycholesterol (7α,25-diHC), act as high-affinity ligands for EBI2, guiding the migration of B cells, T cells, and dendritic cells to specific locations within secondary lymphoid organs.[9][10]

-

Modulation of Retinoid-related Orphan Receptors (RORs): Certain oxysterols have been identified as ligands for the ROR family of nuclear receptors, particularly RORγt, which is a master regulator of Th17 cell differentiation. This links oxysterol signaling to the regulation of inflammatory responses.

Involvement in Disease Pathogenesis

Given their diverse biological roles, it is not surprising that dysregulation of oxysterol metabolism is implicated in a number of chronic diseases:

-

Atherosclerosis: The accumulation of cholesterol in the arterial wall is a hallmark of atherosclerosis. Oxysterols are found in atherosclerotic plaques and are believed to contribute to the disease process by promoting inflammation, inducing apoptosis of vascular cells, and contributing to foam cell formation.[6]

-

Neurodegenerative Diseases: The brain has a high concentration of cholesterol, and its metabolism is tightly regulated. Altered levels of oxysterols, particularly 24S-hydroxycholesterol and 27-hydroxycholesterol, have been observed in neurodegenerative conditions such as Alzheimer's disease and Huntington's disease, suggesting their involvement in neuronal dysfunction and cell death.[3]

-

Cancer: Emerging evidence suggests that oxysterols can influence cancer progression. For example, 27-hydroxycholesterol has been shown to act as an estrogen receptor agonist and may promote the growth of estrogen-receptor-positive breast cancers. Conversely, other oxysterols have demonstrated anti-cancer properties.

Quantitative Data on Oxysterols

The precise quantification of oxysterols in biological matrices is essential for understanding their physiological and pathological roles. The following tables summarize key quantitative data related to oxysterol concentrations, their binding affinities to receptors, and the kinetics of the enzymes involved in their metabolism.

Table 1: Representative Concentrations of Key Oxysterols in Human Plasma and Cerebrospinal Fluid (CSF)

| Oxysterol | Matrix | Concentration in Healthy Adults (ng/mL) | Associated Disease States with Altered Levels |

| 24S-Hydroxycholesterol (24S-OHC) | Plasma | 30 - 80 | Decreased in Alzheimer's Disease, Huntington's Disease |

| CSF | 1 - 5 | Increased in early stages of some neurodegenerative diseases | |

| 27-Hydroxycholesterol (27-OHC) | Plasma | 50 - 250 | Increased in hypercholesterolemia, associated with atherosclerosis |

| CSF | 0.1 - 0.5 | Increased in conditions with blood-brain barrier disruption | |

| 7α-Hydroxycholesterol (7α-OHC) | Plasma | 5 - 30 | Marker of bile acid synthesis |

| 7-Ketocholesterol (7-KC) | Plasma | 2 - 20 | Increased in oxidative stress conditions, atherosclerosis |

| 25-Hydroxycholesterol (25-HC) | Plasma | 1 - 10 | Involved in immune responses |

Table 2: Binding Affinities of Selected Oxysterols to their Receptors

| Oxysterol | Receptor | Binding Affinity (Kd) |

| 22(R)-Hydroxycholesterol | LXRα | ~50 nM |

| 24S,25-Epoxycholesterol | LXRα | ~20 nM |

| 7α,25-Dihydroxycholesterol | EBI2 (GPR183) | ~0.3 nM |

| 20(S)-Hydroxycholesterol | Smoothened (SMO) | Potent activator, direct Kd not well established |

Table 3: Kinetic Parameters of Key Enzymes in Oxysterol Metabolism

| Enzyme | Substrate | Km | Vmax |

| CYP27A1 (Sterol 27-hydroxylase) | Cholesterol | ~40-100 µM | Varies by tissue |

| CYP46A1 (Cholesterol 24-hydroxylase) | Cholesterol | ~5-10 µM | Specific to neurons |

| CYP7A1 (Cholesterol 7α-hydroxylase) | Cholesterol | ~20-50 µM | Rate-limiting in bile acid synthesis |

| CH25H (Cholesterol 25-hydroxylase) | Cholesterol | Not well defined | Induced by interferons |

Experimental Protocols

The accurate and reproducible measurement of oxysterols and the characterization of their biological activities require robust experimental protocols. The following sections provide detailed methodologies for key experiments in oxysterol research.

Extraction and Quantification of Oxysterols from Plasma by LC-MS/MS

Objective: To accurately quantify the levels of various oxysterols in human plasma.

Materials:

-

Human plasma

-

Internal standards (deuterated oxysterols)

-

Methanol (B129727), isopropanol, hexane (B92381), ethyl acetate (B1210297) (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

-

Sample Preparation:

-

To 100 µL of plasma, add a known amount of a cocktail of deuterated internal standards for each oxysterol to be quantified.

-

Add 1 mL of methanol and vortex vigorously to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Saponification (to measure total oxysterols, including esterified forms):

-

To the supernatant, add 100 µL of 1 M potassium hydroxide (B78521) in methanol.

-

Incubate at 60°C for 1 hour to hydrolyze the oxysterol esters.

-

Neutralize the reaction with an appropriate amount of acid (e.g., formic acid).

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the saponified and neutralized sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

-

Elute the oxysterols with a higher concentration of organic solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol).

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).

-

Inject an aliquot onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water and methanol/isopropanol, both containing a small amount of formic acid or ammonium (B1175870) acetate to improve ionization.

-

Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each native and deuterated oxysterol.

-

-

Quantification:

-

Generate a standard curve for each oxysterol using known concentrations of authentic standards.

-

Calculate the concentration of each oxysterol in the plasma sample by comparing the peak area ratio of the native oxysterol to its corresponding deuterated internal standard against the standard curve.

-

LXR Activation Assay using a Luciferase Reporter System

Objective: To determine the ability of a test compound (e.g., a specific oxysterol) to activate LXR-mediated transcription.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

Expression plasmids for LXRα or LXRβ and its heterodimeric partner RXRα.

-

Luciferase reporter plasmid containing multiple copies of an LXR response element (LXRE) upstream of a minimal promoter.

-

Transfection reagent.

-

Test oxysterols and a known LXR agonist (e.g., T0901317) as a positive control.

-

Luciferase assay reagent.

Protocol:

-

Cell Culture and Transfection:

-

Plate the cells in a 96-well plate at an appropriate density.

-

The next day, transfect the cells with the LXR, RXR, and LXRE-luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a β-galactosidase or Renilla luciferase plasmid can be included for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing the test oxysterols at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1 µM T0901317).

-

Incubate the cells for another 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

If a normalization plasmid was used, measure the activity of the corresponding enzyme (e.g., β-galactosidase or Renilla luciferase).

-

-

Data Analysis:

-

Normalize the luciferase activity to the activity of the co-transfected control reporter.

-

Express the results as fold activation relative to the vehicle control.

-

Plot the fold activation against the concentration of the test oxysterol to generate a dose-response curve and determine the EC50 value.

-

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of oxysterols on a specific cell line.

Materials:

-

Cell line of interest.

-

96-well cell culture plates.

-

Test oxysterols.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Protocol:

-

Cell Seeding and Treatment:

-

Seed the cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of the test oxysterols. Include a vehicle control.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.

-

Express the cell viability as a percentage of the vehicle-treated control cells.

-

Plot the percentage of cell viability against the concentration of the oxysterol to determine the IC50 value.

-

Visualization of Signaling Pathways

The intricate signaling networks in which oxysterols participate can be effectively visualized using diagrams. The following are representations of key oxysterol-mediated signaling pathways generated using the DOT language for Graphviz.

Liver X Receptor (LXR) Signaling Pathway

Caption: LXR signaling pathway activated by oxysterols.

Hedgehog (Hh) Signaling Pathway

References

- 1. Sterol regulators of cholesterol homeostasis and beyond: the oxysterol hypothesis revisited and revised - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxysterols as non-genomic regulators of cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 24S-Hydroxycholesterol - Wikipedia [en.wikipedia.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Liver X receptor - Wikipedia [en.wikipedia.org]

- 6. ahajournals.org [ahajournals.org]

- 7. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. An update on oxysterol biochemistry: New discoveries in lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxysterols as lipid mediators: Their biosynthetic genes, enzymes and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (25RS)-26-Hydroxycholesterol-d4: Commercial Sources and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (25RS)-26-Hydroxycholesterol-d4, a crucial internal standard for the accurate quantification of its endogenous counterpart, 26-hydroxycholesterol (B79680). This document details commercially available sources of this deuterated oxysterol, outlines its primary applications in research, and provides exemplary experimental protocols for its use in isotope dilution mass spectrometry.

Commercial Suppliers of this compound

The following table summarizes the key quantitative data for this compound available from various commercial suppliers. This information is intended to facilitate the selection of the most suitable product for specific research needs.

| Supplier | Product/Catalog No. | Isotopic Purity | Chemical Purity | Available Formats | Storage Conditions |

| CDN Isotopes | D-6879 | ≥98 atom % D[1] | ≥98% | 0.005 g, 0.01 g | -20°C |

| LGC Standards | CDN-D-6879 | 98 atom % D[2] | min 98%[2] | 0.005 g, 0.01 g[2] | +4°C |

| Toronto Research Chemicals (TRC) | H918051 | Not specified | Not specified | 5 mg[3] | -20°C |

| Pharmaffiliates | PA STI 088491 | Not specified | Not specified | Inquire for details | 2-8°C Refrigerator |

| Arctom | HY-146635S | Not specified | Not specified | 1 mg[4] | -20°C (in solvent) |

Signaling Pathways and Metabolic Context

(25RS)-26-Hydroxycholesterol is a deuterated analog of 26-hydroxycholesterol, an important oxysterol in human physiology. 26-hydroxycholesterol is synthesized from cholesterol by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1)[5][6]. It is a key intermediate in the "alternative" or "acidic" pathway of bile acid synthesis[6][7]. Beyond its role as a bile acid precursor, 26-hydroxycholesterol is involved in cholesterol homeostasis and has been implicated as a ligand for nuclear receptors[8].

Experimental Applications and Protocols

The primary application of this compound is as an internal standard for the accurate quantification of endogenous 26-hydroxycholesterol in biological matrices using isotope dilution mass spectrometry (IDMS)[9]. This technique is the gold standard for quantitative analysis due to its high accuracy and precision, which corrects for analyte loss during sample preparation and variations in instrument response.

Experimental Workflow for Quantification of 26-Hydroxycholesterol

The following diagram outlines a typical workflow for the quantification of 26-hydroxycholesterol in a biological sample, such as plasma or tissue homogenate, using this compound as an internal standard.

Detailed Experimental Protocol: Quantification of 26-Hydroxycholesterol in Human Plasma by LC-MS/MS

This protocol provides a detailed methodology for the quantification of 26-hydroxycholesterol in human plasma using this compound as an internal standard, adapted from established methods for oxysterol analysis[10][11].

1. Materials and Reagents:

-

This compound internal standard solution (e.g., 1 µg/mL in ethanol).

-

Human plasma.

-

Butylated hydroxytoluene (BHT).

-

Ice-cold acetone (B3395972).

-

n-Hexane.

-

Dichloromethane.

-

Methanol (B129727) (LC-MS grade).

-

Water (LC-MS grade).

-

Formic acid.

-

Solid-phase extraction (SPE) silica (B1680970) cartridges.

2. Sample Preparation:

-

To 200 µL of human plasma in a glass tube, add an antioxidant such as BHT to prevent auto-oxidation of cholesterol[11].

-

Add a known amount (e.g., 100 pmol) of the this compound internal standard solution[11].

-

Vortex the sample briefly.

-

Add 1 mL of ice-cold acetone to precipitate proteins[11].

-

Vortex for 1 minute and incubate at -20°C for 20 minutes to facilitate protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new glass tube.

-

Dry the supernatant under a gentle stream of nitrogen.

3. Solid-Phase Extraction (SPE):

-

Condition a silica SPE cartridge with n-hexane.

-

Resuspend the dried extract in a small volume of a non-polar solvent like n-hexane or isopropanol and load it onto the SPE cartridge[11].

-

Wash the cartridge with n-hexane to remove cholesterol and other non-polar lipids[12].

-

Elute the oxysterols (including 26-hydroxycholesterol and its deuterated standard) with a more polar solvent mixture, such as dichloromethane:methanol (1:1, v/v)[11].

-

Dry the eluted fraction under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:water, 50:50, v/v)[13].

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Utilize a C18 reversed-phase column for chromatographic separation.

-

Employ a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid to improve ionization[11].

-

-

Mass Spectrometry (MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for the detection and quantification of the analyte and the internal standard. The specific precursor and product ion transitions for 26-hydroxycholesterol and its d4-labeled counterpart should be optimized on the specific instrument being used.

-

5. Quantification:

-

Calculate the concentration of endogenous 26-hydroxycholesterol by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of non-labeled 26-hydroxycholesterol and a fixed concentration of the deuterated internal standard.

Conclusion

This compound is an indispensable tool for researchers in the fields of lipidomics, drug development, and clinical diagnostics. Its use as an internal standard in isotope dilution mass spectrometry allows for the highly accurate and precise quantification of 26-hydroxycholesterol, a key player in cholesterol metabolism and bile acid synthesis. This guide provides the necessary information for sourcing this critical reagent and implementing it in a robust analytical workflow.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. (25RS)-26-Hydroxycholesterol-24,24,26,26-d4 [lgcstandards.com]

- 3. biomall.in [biomall.in]

- 4. arctomsci.com [arctomsci.com]

- 5. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cholesterol metabolism pathways – are the intermediates more important than the products? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Navigating the Landscape of Deuterated Oxysterols: A Technical Guide to (25RS)-26-Hydroxycholesterol-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment and purity of (25RS)-26-Hydroxycholesterol-d4, a deuterated analog of a crucial cholesterol metabolite. While specific quantitative data for this exact molecule is not extensively published, this guide synthesizes information from closely related deuterated sterols to offer valuable insights into its synthesis, analysis, and biological significance. The methodologies and data presented herein serve as a robust framework for researchers working with or developing deuterated oxysterols.

Isotopic Enrichment and Chemical Purity

The utility of deuterated standards in research and clinical settings is critically dependent on their isotopic enrichment and chemical purity. High isotopic enrichment ensures minimal interference from the unlabeled analog in sensitive analytical methods, while high chemical purity guarantees that observed biological effects are attributable to the compound of interest.

Quantitative analysis of isotopic enrichment and chemical purity for deuterated sterols like this compound is typically achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with chromatographic separation techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1][2]

Table 1: Representative Isotopic Enrichment Data for Deuterated Sterols

| Compound | Method | Isotopic Purity (%) | Reference |

| Benzofuranone derivative (BEN-d₂) | LC-ESI-HR-MS | 94.7 | [2] |

| Tamsulosin-d₄ (TAM-d₄) | LC-ESI-HR-MS | 99.5 | [2] |

| Oxybutynin-d₅ (OXY-d₅) | LC-ESI-HR-MS | 98.8 | [2] |

| Eplerenone-d₃ (EPL-d₃) | LC-ESI-HR-MS | 99.9 | [2] |

| Propafenone-d₇ (PRO-d₇) | LC-ESI-HR-MS | 96.5 | [2] |

| Uniformly Deuterated Squalene (B77637) | ¹³C{¹H,²H} NMR & MS | 81 | [3] |

| Uniformly Deuterated Cholesterol | GC-MS | >98 | [3] |

Note: Data for this compound is not publicly available. The table presents data for other deuterated compounds to illustrate typical ranges of isotopic purity.

Table 2: Illustrative Chemical Purity Data for Sterol Preparations

| Compound | Method | Chemical Purity (%) | Reference |

| (25R)-26-Hydroxycholesterol | Not Specified | High Purity | [4] |

| Deuterated Squalene | GC | >98 | [3] |

| Biosynthetic Deuterated Cholesterol | Flash Column Chromatography | No extraneous sterols detected by NMR or GC-MS | [3] |

Note: Specific chemical purity values for commercial or synthesized batches of this compound would be provided on a certificate of analysis.

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of high-quality deuterated standards. The following protocols are generalized from the synthesis and analysis of related deuterated sterols and oxysterols and would require optimization for the specific synthesis of this compound.

General Synthetic Approach for Deuterated Oxysterols

The synthesis of deuterated oxysterols often involves multi-step chemical reactions.[5] For a d4-labeled compound, this could involve the reduction of a suitable precursor with a deuterium (B1214612) source like lithium aluminum deuteride (B1239839) (LiAlD₄). A plausible, though not explicitly documented, route for this compound could be adapted from the synthesis of related compounds.[4][6]

Illustrative Synthetic Workflow:

Caption: Generalized synthetic workflow for a deuterated oxysterol.

Protocol for Isotopic Enrichment Determination by Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic enrichment of labeled compounds.[2]

Methodology:

-

Sample Preparation: Prepare solutions of the deuterated standard and its corresponding unlabeled analog at known concentrations.

-

Instrumentation: Utilize a liquid chromatography-electrospray ionization high-resolution mass spectrometer (LC-ESI-HR-MS).

-

Analysis:

-

Acquire full-scan mass spectra for both the labeled and unlabeled compounds.

-

Extract the ion chromatograms for the relevant isotopic peaks.

-

Integrate the peak areas of the isotopic ions.

-

-

Calculation: Calculate the isotopic enrichment by comparing the relative intensities of the mass isotopologues. Corrections for the natural abundance of isotopes in the unlabeled compound should be applied.[2]

Workflow for Isotopic Enrichment Analysis:

Caption: Workflow for determining isotopic enrichment via LC-HR-MS.

Protocol for Purity Determination by HPLC

HPLC is a standard method for assessing the chemical purity of pharmaceutical and research compounds.[7]

Methodology:

-

System Preparation: Equilibrate a reverse-phase HPLC system (e.g., C18 column) with a suitable mobile phase.

-

Sample Preparation: Dissolve the deuterated sterol in an appropriate solvent.

-

Injection and Separation: Inject a known amount of the sample onto the column and perform a gradient elution to separate the main compound from any impurities.

-

Detection: Use a suitable detector, such as a UV detector or an evaporative light scattering detector (ELSD), to monitor the column effluent.

-

Quantification: Determine the area percentage of the main peak relative to the total area of all peaks to calculate the chemical purity.

HPLC Purity Analysis Workflow:

Caption: Workflow for chemical purity analysis using HPLC.

Biological Significance and Signaling Pathways

(25RS)-26-Hydroxycholesterol is a biologically active oxysterol involved in cholesterol homeostasis and bile acid synthesis.[8][9] It is a ligand for nuclear receptors, such as the Liver X Receptor (LXR), and plays a role in regulating gene expression related to cholesterol transport and metabolism.[8] The use of a deuterated internal standard like this compound is crucial for accurate quantification of the endogenous levels of this important signaling molecule in biological matrices.

Signaling Pathway of 26-Hydroxycholesterol:

Caption: Simplified signaling pathway of 26-Hydroxycholesterol.

References

- 1. researchgate.net [researchgate.net]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Deuterated squalene and sterols from modified Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00754E [pubs.rsc.org]

- 4. Sterol synthesis. Preparation and characterization of fluorinated and deuterated analogs of oxygenated derivatives of cholesterol [pubmed.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 25R,26-Hydroxycholesterol revisited: synthesis, metabolism, and biologic roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Quantification of 26-Hydroxycholesterol using (25RS)-26-Hydroxycholesterol-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysterols, oxidized derivatives of cholesterol, are critical signaling molecules and intermediates in various metabolic pathways.[1] Among them, 26-hydroxycholesterol (B79680) plays a pivotal role in cholesterol homeostasis and is an important intermediate in the alternative "acidic" pathway of bile acid synthesis.[1][2] Accurate and precise quantification of 26-hydroxycholesterol in biological matrices is essential for understanding its physiological and pathological roles in various diseases, including neurodegenerative disorders and metabolic syndromes.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of oxysterols due to its high sensitivity, specificity, and selectivity.[3] However, the low endogenous concentrations of oxysterols and the complexity of biological samples present analytical challenges.[3] To overcome these challenges and ensure the accuracy of quantification, the use of a stable isotope-labeled internal standard is crucial. A deuterated internal standard, such as (25RS)-26-Hydroxycholesterol-d4, mimics the chemical and physical properties of the analyte, co-eluting during chromatography and co-ionizing in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to highly reliable and reproducible results.[4]

This application note provides a detailed protocol for the quantification of 26-hydroxycholesterol in human plasma using this compound as an internal standard by LC-MS/MS.

Signaling Pathway of 26-Hydroxycholesterol in Bile Acid Synthesis

26-Hydroxycholesterol is a key intermediate in the alternative, or acidic, pathway of bile acid synthesis. This pathway is initiated by the hydroxylation of cholesterol at the C26 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). The resulting (25R)-26-hydroxycholesterol is then further metabolized in the liver to form primary bile acids, such as chenodeoxycholic acid (CDCA).[1][5]

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

26-Hydroxycholesterol (analytical standard)

-

This compound (internal standard)

-

-

Solvents (LC-MS Grade):

-

Methanol

-

Isopropanol

-

n-Hexane

-

Methyl tert-butyl ether (MTBE)

-

Water with 0.1% formic acid

-

-

Reagents:

-

Butylated hydroxytoluene (BHT)

-

Formic acid

-

-

Biological Matrix:

-

Human plasma (K2EDTA)

-

-

Consumables:

-

Polypropylene (B1209903) microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Glass autosampler vials with inserts

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Sample Preparation

A robust sample preparation protocol is critical to minimize the auto-oxidation of cholesterol and efficiently extract the analytes of interest.[3] The following protocol outlines a protein precipitation followed by liquid-liquid extraction.

-

Plasma Collection and Storage: Collect whole blood in K2EDTA tubes and centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

-

Preparation of Working Solutions:

-

Prepare stock solutions of 26-hydroxycholesterol and this compound in methanol.

-

Prepare a series of calibration standards by spiking the 26-hydroxycholesterol stock solution into a surrogate matrix (e.g., charcoal-stripped plasma or a solution of bovine serum albumin).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Extraction Procedure:

-

To 100 µL of plasma, calibration standard, or QC sample in a polypropylene tube, add 10 µL of the this compound internal standard working solution.

-

Add 10 µL of BHT solution (e.g., 10 mg/mL in ethanol) to prevent auto-oxidation.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 1 mL of MTBE to the supernatant for liquid-liquid extraction.

-

Vortex for 2 minutes and then centrifuge at 2,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

| LC Parameters | Condition |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid |

| Gradient | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10.1-12 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS/MS Parameters | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 500°C |

| Desolvation Gas Flow | 1000 L/hr |

Multiple Reaction Monitoring (MRM) Transitions:

The MRM transitions should be optimized by infusing the analytical standard and the internal standard into the mass spectrometer.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 26-Hydroxycholesterol | 403.3 | 385.3 (loss of H₂O) | Optimize (e.g., 15-25) |

| This compound | 407.3 | 389.3 (loss of H₂O) | Optimize (e.g., 15-25) |

Data Presentation and Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical performance characteristics for an LC-MS/MS assay for oxysterols.

| Validation Parameter | Typical Acceptance Criteria/Results |

| Linearity (R²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% of nominal concentration |

| Recovery | 85 - 115% |

| Matrix Effect | Within acceptable limits (e.g., 85-115%) |

Logical Workflow of the Analytical Method

The overall analytical workflow ensures the accurate and precise quantification of 26-hydroxycholesterol from a biological sample.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS protocol for the quantitative analysis of 26-hydroxycholesterol in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required for both research and clinical applications. The detailed sample preparation procedure minimizes potential analytical interferences and the optimized LC-MS/MS conditions provide the necessary sensitivity and selectivity for reliable quantification. This method can be a valuable tool for researchers and scientists in the fields of drug development, metabolic disease research, and clinical diagnostics.

References

Application Note: Quantitative Analysis of Oxysterols using LC-MS/MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of oxysterols in biological matrices, specifically plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Oxysterols, the oxidized derivatives of cholesterol, are critical signaling molecules and intermediates in various metabolic pathways. Their accurate quantification is essential for understanding their roles in health and disease, including atherosclerosis, neurodegenerative diseases, and cancer.[1][2] This protocol employs (25RS)-26-Hydroxycholesterol-d4 as an internal standard to ensure high accuracy and reproducibility. The methodology covers sample preparation, including saponification to release esterified oxysterols, liquid-liquid extraction for purification, and optimized LC-MS/MS conditions for sensitive and specific detection.

Introduction

Oxysterols are a diverse group of cholesterol oxidation products that play crucial roles in numerous physiological and pathological processes.[2] They are involved in the regulation of cholesterol homeostasis, inflammation, and various signaling pathways.[3] Given their low abundance in biological samples compared to cholesterol, sensitive and specific analytical methods are required for their accurate measurement.[2] LC-MS/MS has become the method of choice for oxysterol analysis due to its high sensitivity, specificity, and ability to quantify multiple analytes in a single run.[1] The use of a stable isotope-labeled internal standard, such as this compound, is critical to correct for variations in sample preparation and matrix effects, thereby ensuring the reliability of the quantitative results.

Experimental Protocol

This protocol is designed for the analysis of oxysterols in human plasma.

Materials and Reagents

-

Methanol (LC-MS grade)

-

Ethanol (B145695) (ACS grade)

-

Hexane (B92381) (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Potassium hydroxide (B78521) (KOH)

-

Butylated hydroxytoluene (BHT)

-

This compound (Internal Standard)

-

Oxysterol standards (e.g., 24S-Hydroxycholesterol, 25-Hydroxycholesterol, 27-Hydroxycholesterol, 7α-Hydroxycholesterol, 7β-Hydroxycholesterol, 7-Ketocholesterol)

Sample Preparation

-